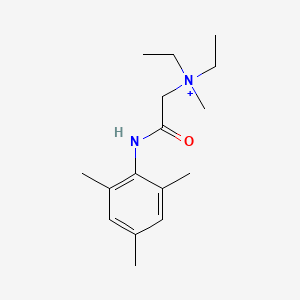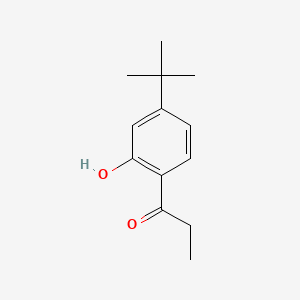
Benzenecarbothioyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarbothioyl isocyanate is an organic compound with the molecular formula C8H5NOS. It belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. This compound is known for its reactivity and is used in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzenecarbothioyl isocyanate can be synthesized through several methods. One common method involves the reaction of benzenecarbothioyl chloride with potassium cyanate. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. This method includes the reaction of an amine with phosgene (COCl2) to produce the isocyanate and hydrogen chloride (HCl) as a byproduct . Due to the hazardous nature of phosgene, alternative non-phosgene methods are also being explored, such as the thermal decomposition of carbamates .
Analyse Des Réactions Chimiques
Types of Reactions: Benzenecarbothioyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamates, respectively.
Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions:
Alcohols: Reacts with alcohols under mild conditions to form urethanes.
Amines: Reacts with primary and secondary amines to form ureas.
Water: Reacts with water to produce carbon dioxide and an amine.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with water.
Applications De Recherche Scientifique
Benzenecarbothioyl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polyurethanes, coatings, adhesives, and foams.
Mécanisme D'action
The mechanism of action of benzenecarbothioyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and water. This leads to the formation of urethanes, ureas, and carbamates, respectively . The molecular targets and pathways involved in these reactions are primarily based on the nucleophilic addition to the carbon atom of the isocyanate group .
Comparaison Avec Des Composés Similaires
Phenyl Isocyanate: Similar in structure but lacks the thioyl group.
Methyl Isocyanate: Smaller and more volatile, used in the production of pesticides.
Toluene Diisocyanate: Contains two isocyanate groups, widely used in the production of polyurethanes.
Uniqueness: Benzenecarbothioyl isocyanate is unique due to the presence of the thioyl group, which imparts distinct reactivity and properties compared to other isocyanates. This makes it particularly useful in specific synthetic applications and research contexts .
Propriétés
Numéro CAS |
3553-61-5 |
|---|---|
Formule moléculaire |
C8H5NOS |
Poids moléculaire |
163.20 g/mol |
Nom IUPAC |
benzenecarbothioyl isocyanate |
InChI |
InChI=1S/C8H5NOS/c10-6-9-8(11)7-4-2-1-3-5-7/h1-5H |
Clé InChI |
HLTCRBDDXHATCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=S)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-1-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14153125.png)
![(1-{[(E)-thiophen-2-ylmethylidene]amino}-1H-benzimidazol-2-yl)methanol](/img/structure/B14153132.png)




![1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14153166.png)




